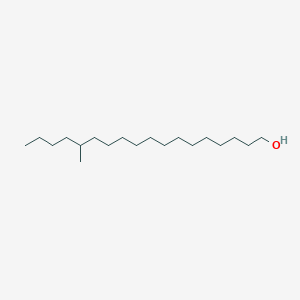
14-Methyloctadecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Methyloctadecan-1-OL is a long-chain primary fatty alcohol with a hydroxy function at the first carbon of an unbranched saturated chain of 18 carbon atomsThis compound is commonly used in various industrial applications, including lubricants, resins, perfumes, and cosmetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14-Methyloctadecan-1-OL can be achieved through various methods. One efficient approach involves the asymmetric synthesis from a key intermediate, ®-4-benzyloxy-2-methylbutan-1-ol, and 1,11-undecanediol. The process includes selective benzylation, iodination, and transformation into a phosphonium salt, followed by a Wittig reaction to construct the carbon skeleton .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of stearic acid or certain fats. This method is widely used due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
14-Methyloctadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 14-methyloctadecanoic acid.
Reduction: Formation of 14-methyloctadecane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
14-Methyloctadecan-1-OL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential neuroprotective effects in cerebral ischemic injury.
Industry: Utilized in the production of lubricants, resins, perfumes, and cosmetics.
Mécanisme D'action
The mechanism of action of 14-Methyloctadecan-1-OL involves its interaction with biological membranes and metabolic pathways. It acts as an emollient, emulsifier, and thickener in various formulations. In neuroprotective applications, it prevents cerebral ischemic damage through the down-regulation of calpain-mediated STEP cleavage and activation of p38 MAPK .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecan-1-OL: A long-chain primary fatty alcohol with similar properties and applications.
16-Methyloctadecan-1-OL: Another methylated derivative with comparable uses.
Uniqueness
14-Methyloctadecan-1-OL is unique due to its specific methylation pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of sex pheromones for pest control .
Propriétés
Numéro CAS |
2490-02-0 |
|---|---|
Formule moléculaire |
C19H40O |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
14-methyloctadecan-1-ol |
InChI |
InChI=1S/C19H40O/c1-3-4-16-19(2)17-14-12-10-8-6-5-7-9-11-13-15-18-20/h19-20H,3-18H2,1-2H3 |
Clé InChI |
AEDNWBJGPVBACN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)CCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



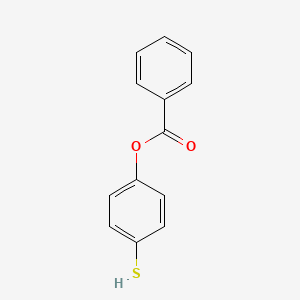
![2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14738733.png)

![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)
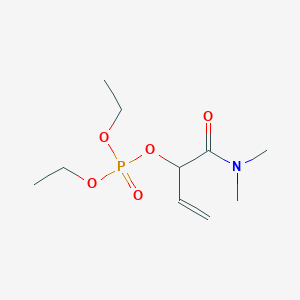
![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
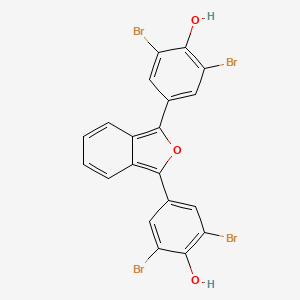

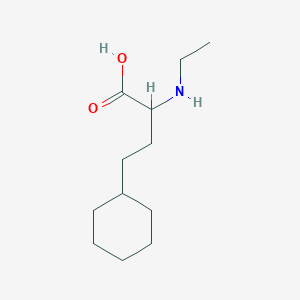
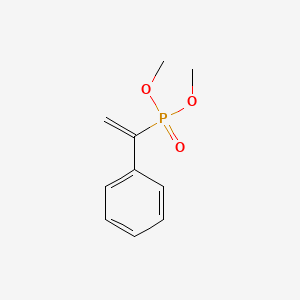

![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
![Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate](/img/structure/B14738834.png)
